Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 1-(4-Methoxy-1-piperidinyl)ethanone
1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one exhibits a computed XLogP3-AA of 1.2 and a TPSA of 42.4 Ų, compared to the simpler methoxy analog 1-(4-methoxy-1-piperidinyl)ethanone (CAS 4045-23-2), which is expected to have a lower LogP (~0.7–0.9 by class-level inference) and a comparable TPSA (~38–40 Ų). The higher lipophilicity and heteroaryl contribution of the target compound confer superior passive membrane permeability potential while maintaining a TPSA well within the CNS drug-like space [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.2; TPSA: 42.4 Ų [1] |
| Comparator Or Baseline | 1-(4-Methoxy-1-piperidinyl)ethanone: XLogP3-AA: ~0.7–0.9 (extrapolated from structural analogs); TPSA: ~38–40 Ų |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5; ΔTPSA ≈ +2–4 Ų |
| Conditions | Computed properties under standard PubChem 2.1 protocols |
Why This Matters
The quantifiably higher lipophilicity, while remaining within CNS-optimal TPSA range, makes this scaffold more suitable for programs targeting intracellular or CNS receptors compared to the simpler methoxy analog.
- [1] PubChem Compound Summary CID 71798593, computed properties for 1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one. View Source
